molecular formula C14H18Cl2N2 B1212325 1,1',2,2'-Tetramethylviologen CAS No. 34758-94-6

1,1',2,2'-Tetramethylviologen

Cat. No.: B1212325
CAS No.: 34758-94-6
M. Wt: 285.2 g/mol
InChI Key: QFNRHHLKRAGKAV-UHFFFAOYSA-L
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Description

1,1',2,2'-Tetramethylviologen is a viologen derivative characterized by four methyl groups substituted at the 1,1',2,2' positions of the bipyridinium core. Viologens, or 4,4'-bipyridinium salts, are redox-active compounds widely studied for their electron-transfer properties, applications in electrochromic devices, and roles in catalysis. The methyl substituents in this compound likely influence its electronic structure, solubility, and redox behavior compared to unsubstituted or differently substituted viologens. However, none of the provided evidence directly addresses this compound, necessitating extrapolation from structurally related analogs in the literature.

Properties

CAS No.

34758-94-6

Molecular Formula

C14H18Cl2N2

Molecular Weight

285.2 g/mol

IUPAC Name

4-(1,2-dimethylpyridin-1-ium-4-yl)-1,2-dimethylpyridin-1-ium;dichloride

InChI

InChI=1S/C14H18N2.2ClH/c1-11-9-13(5-7-15(11)3)14-6-8-16(4)12(2)10-14;;/h5-10H,1-4H3;2*1H/q+2;;/p-2

InChI Key

QFNRHHLKRAGKAV-UHFFFAOYSA-L

SMILES

CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C.[Cl-].[Cl-]

Canonical SMILES

CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C.[Cl-].[Cl-]

Synonyms

1,1',2,2'-tetramethylviologen
1,1',2,2'-tetramethylviologen, bis(methylsulfate)
1,1',2,2'-TMV

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

a. Methyl Viologen (Paraquat, 1,1'-Dimethyl-4,4'-bipyridinium):

  • Structure : Methyl groups at the 1,1' positions of the bipyridinium core.
  • SHE) in aqueous solutions, critical for its role as a herbicide and electron mediator .
  • Solubility : High water solubility due to its ionic nature, contrasting with 1,1',2,2'-Tetramethylviologen, which may exhibit reduced solubility due to steric hindrance from additional methyl groups.

b. 1,1',2,2'-Tetraphenylethylene ():

  • Structure: A non-viologen compound with four phenyl groups substituted at the 1,1',2,2' positions of an ethylene backbone.
  • Properties: Used in aggregation-induced emission (AIE) studies.

c. Cyclometallated Ruthenium Complex ():

  • Structure : Features a tetramethyl-substituted biphenyl ligand (3,3',5,5'-Tetramethyl-1,1'-biphenyl-4,4'-bipyrazole).
  • Relevance : The methyl groups enhance ligand rigidity and metal coordination stability, suggesting analogous steric effects in this compound could modulate redox activity or catalytic performance .
Physicochemical Properties
Property This compound (Hypothetical) Methyl Viologen (Paraquat) 1,1',2,2'-Tetraphenylethylene
Redox Potential (V) Estimated −0.3 to −0.5 (vs. SHE) −0.45 N/A (Non-redox-active)
Solubility Moderate in polar solvents High in water Low (Hydrophobic)
Applications Potential electrocatalyst, sensor material Herbicide, electrochromics AIE luminophores

Key Differences :

  • Substituent Effects: Additional methyl groups in this compound may lower solubility but enhance stability in non-aqueous media compared to Paraquat.
  • Electronic Modulation: Steric hindrance from 2,2'-methyl groups could shift redox potentials or alter charge-transfer kinetics relative to 1,1'-dimethyl analogs.

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